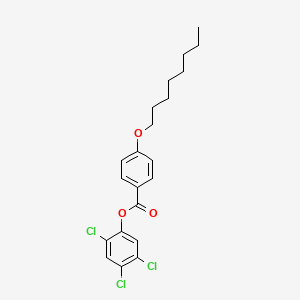

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate involves the esterification of 4-n-Octyloxybenzoic acid with 2,4,5-Trichlorophenol. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Análisis De Reacciones Químicas

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trichlorophenyl group.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate involves its interaction with biological molecules through its ester and chlorophenyl groups. The ester bond can be hydrolyzed by esterases, releasing 4-n-Octyloxybenzoic acid and 2,4,5-Trichlorophenol, which can then interact with various molecular targets. The trichlorophenyl group is known to interact with cellular membranes and proteins, potentially disrupting normal cellular functions.

Comparación Con Compuestos Similares

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate can be compared with other similar compounds, such as:

2,4,5-Trichlorophenyl 4-n-Butyloxybenzoate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and reactivity.

2,4,5-Trichlorophenyl 4-n-Hexyloxybenzoate: Another similar compound with a different alkyl chain length, affecting its solubility and interaction with biological systems.

Actividad Biológica

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate (CAS No. 79404-93-6) is a chemical compound that has garnered attention due to its potential biological activities. This compound is an ester derived from 4-n-octyloxybenzoic acid and 2,4,5-trichlorophenol. Its unique structure contributes to its reactivity and biological properties, making it a subject of interest in various fields including pharmacology and environmental science.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula: CHClO

- Molecular Weight: 359.63 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atoms | Three chlorine atoms enhance reactivity |

| Alkoxy Group | n-Octyloxy group increases lipophilicity |

| Ester Linkage | Connects the phenolic and benzoic components |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various fungal species, showing promising results in inhibiting growth.

- In vitro Studies: The compound demonstrated an IC value of approximately 2.8 µg/mL against Candida albicans, indicating potent antifungal activity .

- Comparative Analysis: Its activity was compared with other antifungal agents, revealing that modifications in the alkoxy chain affect lipophilicity and, consequently, antifungal efficacy.

Cytotoxic Effects

The compound's ability to interact with cellular targets suggests potential cytotoxic effects, particularly in cancer research:

- Mechanism of Action: The presence of chlorine atoms facilitates nucleophilic attacks on DNA, leading to alkylation and cross-linking which inhibits DNA replication .

- Case Studies: In experimental models, compounds with similar structures have shown significant cytotoxicity against rapidly dividing cells, hinting at its potential use in anticancer therapies.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

- Toxicological Data: Limited data is available regarding the chronic toxicity of this compound. However, similar compounds with chlorinated phenyl groups often exhibit high toxicity levels .

- Environmental Impact: Due to its chlorinated nature, there are concerns regarding its persistence in the environment and potential bioaccumulation.

Case Studies

-

Fungal Inhibition Study:

- A study evaluated the efficacy of this compound against a range of fungal pathogens.

- Results indicated that the compound effectively inhibited fungal growth at low concentrations with minimal hemolytic activity.

-

Anticancer Research:

- Investigations into the cytotoxic effects on human cancer cell lines revealed that the compound could induce apoptosis through DNA damage mechanisms.

- Further studies are required to elucidate its full therapeutic potential and safety profile.

Table of Biological Activities

Propiedades

IUPAC Name |

(2,4,5-trichlorophenyl) 4-octoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl3O3/c1-2-3-4-5-6-7-12-26-16-10-8-15(9-11-16)21(25)27-20-14-18(23)17(22)13-19(20)24/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQVFGUXJOSAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346895 | |

| Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79404-93-6 | |

| Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.